1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
The compound 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic core with substituents at positions 1, 3, 6, and 5. Its structure includes a benzyl group at position 1, a 3,4-dimethylbenzoyl moiety at position 3, and methoxy groups at positions 6 and 6.
Properties
IUPAC Name |
1-benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-17-10-11-20(12-18(17)2)26(29)22-16-28(15-19-8-6-5-7-9-19)23-14-25(32-4)24(31-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBKJQVEZKZUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Benzyl and Dimethylbenzoyl Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the dimethylbenzoyl group can be added through a Friedel-Crafts acylation reaction.
Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cell membrane integrity, DNA synthesis, or protein function.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electronic Effects : The dimethylbenzoyl group (electron-donating methyl groups) may alter electron density compared to the electron-withdrawing sulfonyl group in ’s compound, influencing reactivity or target affinity.
- Molecular Weight : The target compound’s higher molecular weight (vs. ’s benzoyl derivative) suggests increased hydrophobicity, which could enhance membrane permeability.
Physicochemical Properties
Table 2: Predicted Physical Properties
Analysis :
- Methoxy groups at positions 6 and 7 (common across analogues) may contribute to hydrogen bonding, improving solubility in polar solvents.
Biological Activity
1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, characterized by a complex structure that contributes to its biological properties. The molecular formula is with a molecular weight of approximately 351.41 g/mol. The presence of methoxy groups and a benzyl substituent enhances its lipophilicity and biological interactions.
The biological activity of 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has been attributed to several mechanisms:
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell growth by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including those involved in cancer progression and inflammation. For instance, it has been reported to inhibit xanthine oxidase and other key enzymes related to oxidative stress.
Biological Activity Data
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 13.3 | |
| Xanthine Oxidase Inhibitor | Enzymatic Assay | 24.3 | |
| Antioxidant | DPPH Radical Scavenging | 18.8 |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various derivatives of quinoline compounds, 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 13.3 µM. This suggests a promising avenue for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation. The IC50 value was recorded at 24.3 µM, indicating moderate potency compared to other known inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
